(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-4-9-23-13-10-16(25-2)17(26-3)11-19(13)29-21(23)22-20(24)18-12-27-14-7-5-6-8-15(14)28-18/h1,5-8,10-11,18H,9,12H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTGSHZEDLQLHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N(C(=NC(=O)C3COC4=CC=CC=C4O3)S2)CC#C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzo[d]thiazole moiety and various functional groups, suggest diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Structural Characteristics
The compound is characterized by the following structural components:
- Benzo[d]thiazole core : Known for its role in various biological activities.
- Dimethoxy groups : These may enhance solubility and bioavailability.
- Prop-2-yn-1-yl substituent : This alkyne group may facilitate interactions with biological targets.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The benzo[d]thiazole core can interact with enzymes, modulating their activity.
- Receptor Binding : The prop-2-yn-1-yl group may enhance binding to hydrophobic pockets in proteins.
- Influence of Functional Groups : The presence of dimethoxy groups can affect the compound's pharmacokinetics.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:
- Anti-proliferative Effects : Studies have shown that thiazole derivatives can inhibit tubulin polymerization, leading to reduced cell proliferation (IC50 values often below 20 µM) .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Thiazole Derivative A | 18.4 | Tubulin Inhibition |
| Thiazole Derivative B | 1.61 | Cytotoxicity against cancer cells |
Antimicrobial Activity
Compounds featuring thiazole rings have demonstrated antimicrobial properties against various pathogens:
- Gram-positive Bacteria : Effective against strains like Staphylococcus aureus.
- Antifungal Activity : Some derivatives show promise against Candida species.
Case Studies
- Study on Thiazole Derivatives : A recent study evaluated the anticancer properties of a series of thiazole derivatives, revealing that modifications at specific positions significantly enhanced their cytotoxicity against various cancer cell lines .
- Anticonvulsant Activity : Another investigation into thiazole compounds highlighted their potential as anticonvulsants, with several derivatives showing effective ED50 values lower than traditional drugs like phenytoin .
Q & A
Q. Table 1. Key Reaction Parameters for Synthesis Optimization
| Step | Optimal Conditions | Yield (%) | Purity (%) | Ref. |
|---|---|---|---|---|
| Thiazole core formation | DMF, 90°C, 8 hr, N₂ atmosphere | 65–75 | 90 | [1] |
| Propargylation | K₂CO₃, acetone, 50°C, 6 hr | 80–85 | 95 | [4] |
| Final purification | Ethyl acetate/hexane (3:7), flash column | 70 | 98 | [6] |
Q. Table 2. Analytical Techniques for Structural Confirmation
| Technique | Critical Data Points | Utility | Ref. |
|---|---|---|---|
| H NMR | δ 7.2–7.8 (aromatic H), δ 3.8 (OCH₃) | Z/E configuration, purity | [4] |
| HRMS | m/z 483.1523 [M+H]⁺ | Molecular formula confirmation | [19] |
| IR | 1670 cm⁻¹ (C=O stretch) | Functional group validation | [7] |
Future Research Directions
- Mechanistic studies : Elucidate the role of the dihydrobenzo[d]ioxine moiety in target selectivity using SAR (structure-activity relationship) models .
- In vivo pharmacokinetics : Assess bioavailability and metabolic stability via LC-MS/MS profiling in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
